

Unraveling the Degradation Pathway of Linagliptin: An In-depth Technical Guide

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of linagliptin degradation products. Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is susceptible to degradation under various stress conditions, leading to the formation of several degradation products (DPs). Understanding these degradation pathways is crucial for ensuring the quality, safety, and efficacy of linagliptin drug products. This document outlines the key degradation products identified, the experimental methodologies for their detection, and visual representations of the degradation pathways and analytical workflows.

Executive Summary

Forced degradation studies of linagliptin have revealed its susceptibility to acidic and oxidative conditions, while it remains relatively stable under basic, thermal, and photolytic stress.^{[1][2]} High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed for the separation, identification, and structural elucidation of these degradation products.^{[1][3]} This guide synthesizes findings from multiple studies to present a consolidated view of the current knowledge on linagliptin degradation.

Identified Degradation Products of Linagliptin

Several degradation products of linagliptin have been identified and characterized. The following table summarizes the key degradation products found under various stress

conditions.

Degradation Product (DP) ID	Stress Condition	Method of Identification	Key Characterization Data	Reference
AD1	Acid Hydrolysis	LC-Q-ToF-MS, NMR	m/z 474.23	[1]
OX1	Oxidative (H ₂ O ₂)	LC-SQD, LC-Q-ToF-MS	RRT: 0.96	[1]
OX2	Oxidative (H ₂ O ₂)	LC-SQD, LC-Q-ToF-MS	RRT: 1.04	[1]
OX3	Oxidative (H ₂ O ₂)	LC-SQD, LC-Q-ToF-MS	RRT: 1.07	[1]
OX4	Oxidative (H ₂ O ₂)	LC-SQD, LC-Q-ToF-MS	RRT: 1.31	[1]
Dimer Impurity	Process-Related	LC-MS/MS, NMR	m/z 957	[3]
Impurity 2	Process-Related	HPLC, MS, HRMS, NMR, IR	-	[4]
Impurity 3	Process-Related	HPLC, MS, HRMS, NMR, IR	-	[4]
Impurity 5	Process-Related	HPLC, MS, HRMS, NMR, IR	-	[4]
Impurity-VII	Heat, Humidity, Basic, Oxidation	RP-HPLC, MS, NMR, IR	-	[5]
Impurity-VIII	Heat, Humidity, Basic, Oxidation	RP-HPLC, MS, NMR, IR	-	[5]
Impurity-IX	Heat, Humidity, Basic, Oxidation	RP-HPLC, MS, NMR, IR	-	[5]
Adduct	Oxidative Stress	LC-MS	m/z 468.51	[6]

RRT: Relative Retention Time

Experimental Protocols

The identification of linagliptin degradation products involves a systematic approach encompassing forced degradation studies followed by sophisticated analytical characterization.

Forced Degradation (Stress) Studies

Forced degradation studies are essential to understand the stability of a drug substance and to generate potential degradation products.^[7] These studies are typically performed according to International Council for Harmonisation (ICH) guidelines.^[7]

1. Acid Hydrolysis:

- Procedure: Linagliptin solution is treated with an acid (e.g., 1 M HCl) and heated in a water bath.^[8]
- Conditions: The duration and temperature of heating can be varied (e.g., 1 hour at boiling temperature).^[8]
- Neutralization: After degradation, the solution is neutralized with an equivalent concentration of a base (e.g., NaOH).^[8]

2. Base Hydrolysis:

- Procedure: Linagliptin solution is treated with a base (e.g., 0.1 M NaOH) and heated.^[8]
- Conditions: Similar to acid hydrolysis, the reaction is typically carried out in a boiling water bath for a specified time.^[8]
- Neutralization: The solution is then neutralized with an equivalent concentration of an acid (e.g., HCl).^[8]

3. Oxidative Degradation:

- Procedure: Linagliptin solution is exposed to an oxidizing agent, commonly hydrogen peroxide (e.g., 3-10% H₂O₂).^{[8][9]}

- Conditions: The reaction may be performed at elevated temperatures (e.g., 80°C for 1 hour) to accelerate degradation.[8]

4. Thermal Degradation:

- Dry Heat: Linagliptin powder is exposed to high temperatures (e.g., 100°C for 8 hours) in a thermostated oven.[8]
- Wet Heat: A solution of linagliptin is heated in a water bath (e.g., 100°C for 1 hour).[8]

5. Photolytic Degradation:

- Procedure: Solutions of linagliptin are exposed to daylight and/or UV light (e.g., 254 nm) for an extended period.[8]
- Control: A sample protected from light is used as a control to differentiate between photolytic and other forms of degradation.[8]

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC):

- Purpose: To separate linagliptin from its degradation products.
- Typical Column: C18 columns (e.g., Zorbax SB-Aq 250 × 4.6 mm, 5 µm) are commonly used.[5][10]
- Mobile Phase: A gradient or isocratic elution is employed, often consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol). [10][11]
- Detection: A Diode Array Detector (DAD) or UV detector is typically set at a wavelength around 225 nm.[5][10]

2. Mass Spectrometry (MS):

- Purpose: To determine the molecular weight and fragmentation pattern of the degradation products, aiding in their structural identification.

- Techniques: Electrospray ionization (ESI) is a common ionization source. High-resolution mass spectrometry (HRMS) techniques like Quadrupole Time-of-Flight (Q-ToF) provide accurate mass measurements for elemental composition determination.[1][2]

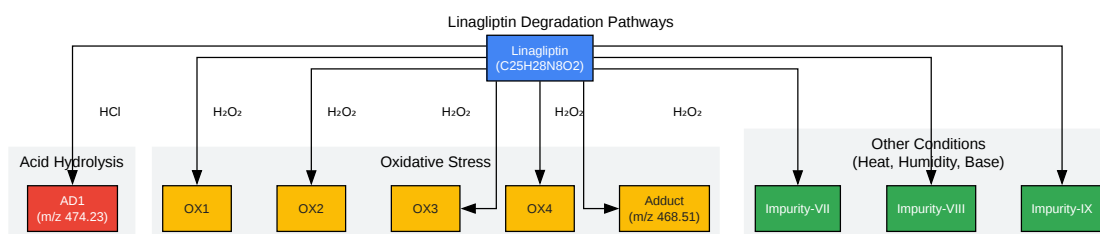
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To provide detailed structural information about the degradation products.
- Techniques: ^1H -NMR and ^{13}C -NMR are used to elucidate the complete chemical structure of the isolated impurities.[3][4]

Visualizing the Pathways and Processes

Linagliptin Degradation Pathways

The following diagram illustrates the plausible degradation pathways of linagliptin under different stress conditions.

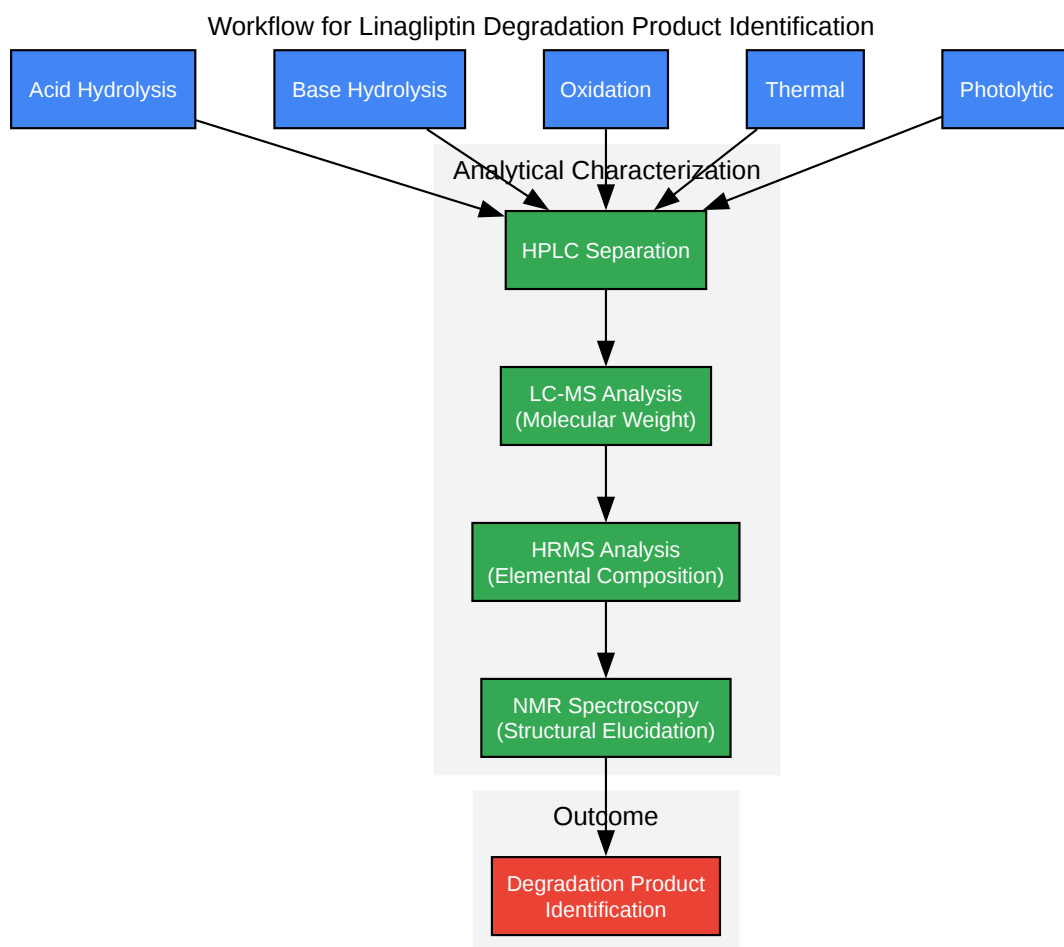


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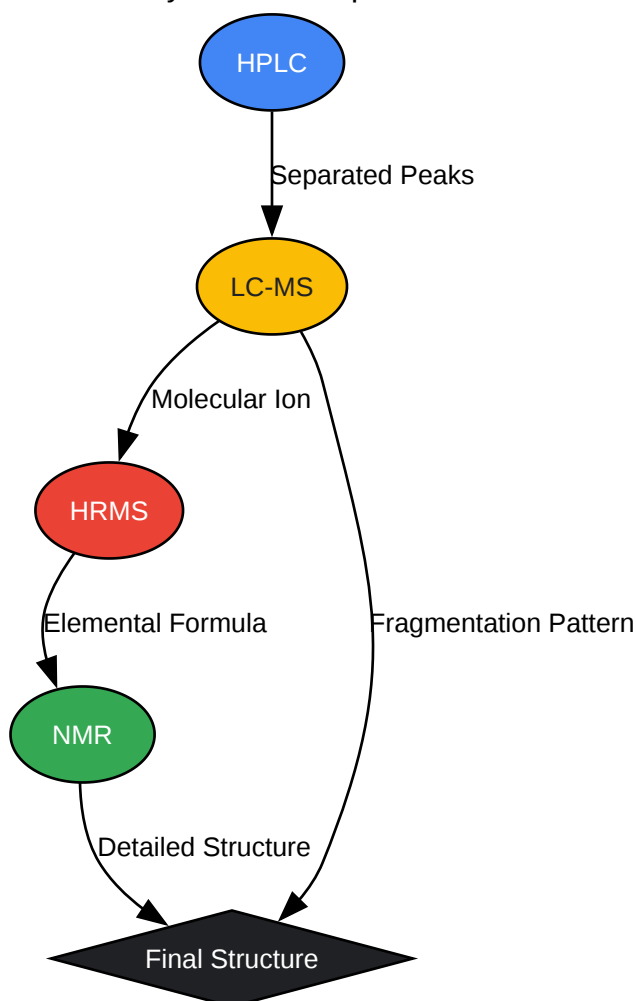
Caption: Plausible degradation pathways of linagliptin under various stress conditions.

Experimental Workflow for Degradation Product Identification

This diagram outlines the typical experimental workflow for the identification and characterization of linagliptin degradation products.



Interrelation of Analytical Techniques for DP Characterization



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